(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Description
The compound (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class, characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups. Its structure features a Z-configured benzylidene moiety substituted with a 4-chloro-3-fluorophenoxy group. This substitution pattern enhances electronic and steric properties, influencing its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECIPPVIVJEVMK-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-(4-chloro-3-fluorophenoxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, particularly diabetes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.
Comparison with Similar Compounds

Key Observations :
- Halogen Substitutions : Chloro and fluoro groups (e.g., L-173, CAS 1312810-93-7) enhance metabolic stability and electronic interactions with targets. Fluorine’s electronegativity improves binding affinity in antifungal and anticancer compounds .
- Hydroxyl and Methoxy Groups: SMI-IV-4’s 3-amino-4-hydroxyphenyl substituent contributes to a superior docking score (-5.1), suggesting stronger receptor interactions .
- Heterocyclic Additions : Benzimidazole hybrids () and piperazine-containing L-173 demonstrate scaffold flexibility, enabling multitarget engagement (e.g., PPARγ for diabetes, fungal enzymes for infections) .
Pharmacological and Physicochemical Properties
- Solubility : L-173’s solubility in buffer solutions (pH 1.2–7.4) was studied, with cyclodextrin complexes improving bioavailability .
- Docking Scores : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) or polar substituents (-OH, -NH2) show enhanced scores (Table 1) .
- Toxicity : Benzimidazole-TZD hybrids demonstrated low toxicity in vivo, linked to insulin sensitization .
Biological Activity
(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolidine core linked to a phenyl group substituted with a chlorofluorophenoxy moiety. Its molecular formula is with a molecular weight of approximately 355.82 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the modulation of apoptotic pathways. Specifically, these compounds have been shown to decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) while increasing pro-apoptotic proteins (e.g., Bax), thereby promoting apoptosis in cancer cells without affecting normal cells .
- Case Studies : In a study evaluating the effects on human breast cancer cell lines MCF-7 and MDA-MB-231, compounds similar to this compound were found to inhibit cell proliferation in a dose-dependent manner .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 5 | 1.61 ± 1.92 | MCF-7 |
| Compound 7 | 1.98 ± 1.22 | MDA-MB-231 |
Additional Pharmacological Effects
Apart from its anticancer properties, thiazolidine derivatives have demonstrated various other biological activities:
- Anti-inflammatory Activity : Compounds have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : The ability to scavenge free radicals suggests potential protective effects against oxidative stress .
- Immunomodulatory Effects : Some studies indicate that these compounds can modulate immune responses, enhancing the body's ability to fight infections and possibly improving vaccine efficacy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : By altering the balance between pro-apoptotic and anti-apoptotic proteins.
- Inhibition of Signal Transduction Pathways : Thiazolidine derivatives may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | Reflux in ethanol, 12–24 hrs | 60–75% | |
| Substitution | DMF, 60°C, 6 hrs, piperidine | 70–85% | |
| Final Purification | Silica gel chromatography (EtOAc) | >95% purity |
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native proteins) .
- Structural Analogues : Subtle substituent changes (e.g., chloro vs. fluoro groups) significantly alter target binding .
- Data Normalization : Ensure consistent controls (e.g., DMSO vehicle effects) and statistical methods .
Q. Methodological Recommendations :
- Replicate assays across multiple labs using standardized protocols.
- Use orthogonal techniques (e.g., SPR for binding affinity, qPCR for gene expression) to validate results .
What advanced characterization techniques are critical for confirming its structure and stability?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of the exocyclic double bond) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities and crystal packing effects .
- HPLC-PDA : Monitors degradation under stress conditions (e.g., pH, temperature) .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–8.2 (aromatic protons) | |
| HRMS (ESI+) | m/z 443.0521 [M+H]⁺ | |
| XRD | Crystallographic R-factor < 0.05 |
How can computational methods guide the design of derivatives with enhanced activity?
Answer:
- Molecular Docking : Predict binding modes to targets like PPAR-γ or EGFR using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. Case Study :
- Fluorine substitution at the 4-position improved hydrophobic interactions with PPAR-γ by 30% in docking scores .
What experimental strategies mitigate challenges in isolating reactive intermediates?
Answer:
- Low-Temperature Quenching : For unstable intermediates (e.g., enolates), use dry ice/acetone baths .
- In Situ Monitoring : ReactIR or LC-MS tracks transient species .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during synthesis .
How do structural modifications influence its pharmacokinetic profile?
Answer:
- LogP Optimization : Adding methoxy groups reduces LogP from 3.5 to 2.8, enhancing solubility .
- Metabolic Stability : Fluorine substituents decrease CYP450-mediated oxidation in liver microsomes .
- Plasma Protein Binding : Aromatic rings increase binding to albumin (>90%), affecting free drug levels .
What are the best practices for ensuring reproducibility in biological assays?
Answer:
- Cell Culture : Use authenticated cell lines (e.g., ATCC-certified) and passage limits (<20) .
- Dose-Response Curves : Include ≥6 concentrations with triplicate measurements .
- Positive Controls : Reference compounds (e.g., Rosiglitazone for PPAR-γ assays) validate assay sensitivity .
How can researchers address discrepancies in cytotoxicity data across studies?
Answer:
- Standardize Assay Conditions : Use identical incubation times (e.g., 48 hrs) and MTT/WST-1 protocols .
- Control for Apoptosis : Include caspase-3/7 activity assays to distinguish cytostatic vs. cytotoxic effects .
- Batch Variability : Source compounds from a single synthesis batch for multi-institutional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

